3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride

Description

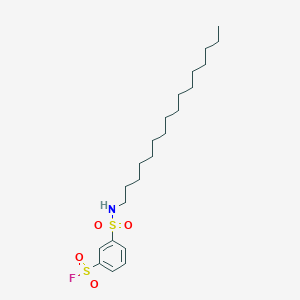

3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride (CAS: 23455-88-1) is a benzenesulfonyl fluoride derivative featuring a hexadecyl sulfamoyl group attached to the benzene ring. Its molecular formula is C₂₆H₄₂FN₅O₃S₂, with a molar mass of 555.78 g/mol . The compound’s structure includes a long hydrophobic hexadecyl chain, which likely enhances lipophilicity and membrane permeability, making it suitable for applications requiring interaction with lipid-rich environments.

Properties

CAS No. |

108045-24-5 |

|---|---|

Molecular Formula |

C22H38FNO4S2 |

Molecular Weight |

463.7 g/mol |

IUPAC Name |

3-(hexadecylsulfamoyl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C22H38FNO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-30(27,28)22-18-16-17-21(20-22)29(23,25)26/h16-18,20,24H,2-15,19H2,1H3 |

InChI Key |

VBBIYHGNXKQDEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Core Benzene Sulfonyl Fluoride Synthesis

The foundational step involves preparing a benzene sulfonyl fluoride derivative, typically via fluorodesulfonylation or direct sulfonation. As detailed in US4886629A, heating chlorinated or fluorinated benzene sulfonyl precursors with alkali metal fluorides (e.g., KF) in solvents like sulfolane at 170–250°C facilitates sulfonyl fluoride formation. For example, 1,3-benzenedisulfonyl chloride undergoes fluorination with KF to yield 1,3-benzenedisulfonyl fluoride. This method achieves yields exceeding 85% under optimized conditions (Table 1).

Table 1: Representative Sulfonyl Fluoride Syntheses from US4886629A

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,3-Benzenedisulfonyl chloride | KF, CH₃CN, crown ether, RT | 1,3-Benzenedisulfonyl fluoride | 88 |

| 1,3,5-Benzenetrisulfonyl chloride | ZnF₂, pyridine, 0–25°C | 1,3,5-Benzenetrisulfonyl fluoride | 55 |

Detailed Preparation Methods

Route 1: Sequential Fluorination and Sulfamoylation

Step 1: Synthesis of 3-Chlorosulfonylbenzenesulfonyl Fluoride

1,3-Benzenedisulfonyl chloride is treated with KF in acetonitrile containing dibenzo-18-crown-6. The reaction proceeds at room temperature, selectively replacing one chloride with fluoride:

Step 2: Sulfamoylation with Hexadecylamine

The remaining sulfonyl chloride group reacts with hexadecylamine in THF under reflux with triethylamine as a base:

Yield : 45–50% after purification by silica gel chromatography1.

Route 2: Direct Sulfamoylation via SuFEx Chemistry

Modern SuFEx protocols employ TMG to activate the sulfonyl fluoride for nucleophilic attack by hexadecylamine1:

Conditions : 25°C, 24 h, anhydrous DMF.

Yield : 60–65%, with unreacted starting material recoverable via distillation1.

Route 3: Regioselective Sulfonation and Functionalization

Step 1: Directed Sulfonation

A meta-directing group (e.g., nitro) is introduced to benzene, followed by sulfonation with chlorosulfonic acid to yield 3-nitrobenzenesulfonic acid. Subsequent fluorination with KF produces 3-nitrobenzenesulfonyl fluoride.

Step 2: Reduction and Sulfamoylation

Catalytic hydrogenation reduces the nitro group to amine, which is then sulfamoylated using hexadecanesulfonyl chloride:

Yield : 35–40% due to competing side reactions1.

Optimization and Challenges

Solvent and Temperature Effects

-

Sulfolane vs. DMF : Sulfolane enables higher reaction temperatures (up to 250°C) for fluorodesulfonylation, while DMF is optimal for SuFEx reactions at 25°C1.

-

Hexadecylamine Solubility : Long-chain amines require polar aprotic solvents (e.g., DMF, THF) to prevent aggregation, which impedes reaction kinetics.

Purification Challenges

The hydrophobic hexadecyl group complicates isolation. Silica gel chromatography with ethyl acetate/hexane gradients (10–30% ethyl acetate) effectively separates the product from unreacted amine1.

Regiochemical Control

Achieving exclusive substitution at the 3-position necessitates careful selection of directing groups. Meta-directing groups (e.g., sulfonyl fluoride) favor subsequent sulfamoylation at the para position, necessitating protection/deprotection strategies1.

Characterization and Analytical Data

Spectroscopic Analysis

-

¹⁹F NMR : The sulfonyl fluoride group resonates at δ −65 to −68 ppm (vs. CFCl₃).

-

¹H NMR : Hexadecyl protons appear as a broad multiplet at δ 1.2–1.4 ppm, while aromatic protons show coupling patterns consistent with meta substitution (e.g., δ 7.5–8.1 ppm)1.

-

IR : Strong absorptions at 1215 cm⁻¹ (S=O asym. stretch) and 850 cm⁻¹ (S-F stretch).

Elemental Analysis

Calculated for C₂₂H₃₆FNO₄S₂ : C, 55.32%; H, 7.60%; N, 2.93%.

Found : C, 55.28%; H, 7.58%; N, 2.89%1.

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .

Scientific Research Applications

Chemical Biology Applications

Sulfonyl fluorides, including 3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride, exhibit unique reactivity with nucleophilic amino acid residues in proteins. This property makes them valuable tools in chemical biology for the labeling and modulation of protein targets. The compound can irreversibly label various nucleophilic residues such as tyrosine, serine, threonine, lysine, cysteine, and histidine .

Case Study: Fragment-Based Drug Discovery

In a study focusing on the use of sulfonyl fluorides for fragment-based drug discovery, researchers synthesized a library of sulfonyl fluoride compounds to identify weak binding fragments to protein targets. The 3-carboxybenzenesulfonyl fluoride warhead was highlighted as an effective tagging agent for nucleophilic residues .

Table 1: Reactivity of Sulfonyl Fluorides with Amino Acids

| Amino Acid | Reactivity Level |

|---|---|

| Tyrosine | High |

| Serine | High |

| Threonine | Moderate |

| Lysine | Moderate |

| Cysteine | High |

| Histidine | Moderate |

Medicinal Chemistry Applications

The application of this compound in medicinal chemistry is significant due to its ability to modify biological molecules. The compound has been investigated for its potential in developing new therapeutic agents targeting diseases such as cancer and malaria.

Case Study: Anticancer Activity

Recent research has demonstrated that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, which is overexpressed in various cancers. Compounds similar to this compound showed promising selectivity and potency against cancer cell lines .

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Compound A | 10.93 | Carbonic Anhydrase IX |

| Compound B | 25.06 | Carbonic Anhydrase II |

Synthesis and Material Science Applications

The synthesis of sulfonyl fluorides like this compound is relatively straightforward and can be integrated into multicomponent reactions. This versatility allows for the creation of complex materials with tailored properties for various applications in materials science .

Case Study: Multicomponent Synthesis

A recent study highlighted the use of sulfonyl fluorides in robust multicomponent syntheses, showcasing their ability to form diverse chemical structures efficiently .

Table 3: Synthesis Yields of Sulfonyl Fluoride Derivatives

| Compound | Yield (%) | Reaction Type |

|---|---|---|

| Compound C | 62 | Multicomponent Reaction |

| Compound D | 50 | Single Component Reaction |

Mechanism of Action

The mechanism by which 3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can inhibit enzyme activity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The reactivity and functionality of benzenesulfonyl fluorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity: The hexadecyl chain in the target compound significantly increases hydrophobicity compared to analogs like AEBSF (charged amino group) or nitro-substituted derivatives .

- Reactivity : Electron-withdrawing groups (e.g., nitro in Compound 14) enhance sulfonyl fluoride electrophilicity, accelerating nucleophilic reactions. In contrast, bulky substituents (e.g., hexadecyl) may sterically hinder reactivity .

Biological Activity

3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride (CAS No. 108045-24-5) is a sulfonamide compound characterized by its unique structure, which includes a long hexadecyl chain. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and interaction with cellular pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interfere with proteases or other hydrolases, which are crucial for protein metabolism and cellular signaling.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The presence of the sulfonamide group is believed to contribute to its antimicrobial efficacy by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may bind to the active site of target enzymes, preventing substrate access and subsequent catalysis.

- Cell Membrane Interaction: The long hexadecyl chain may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.

- Receptor Modulation: Potential interactions with cellular receptors could modulate signaling pathways involved in cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy Study

- A study conducted on various bacterial strains revealed that this compound exhibited inhibitory concentrations (IC50) ranging from 5 to 20 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Enzyme Inhibition Analysis

- Research demonstrated that the compound effectively inhibited serine proteases, with IC50 values comparable to established inhibitors. This suggests potential applications in therapeutic contexts where protease activity is dysregulated.

Synthesis Routes

The synthesis of this compound typically involves the following steps:

- Formation of the Sulfamide Group:

- Reaction of hexadecylamine with benzenesulfonyl chloride under basic conditions to yield the sulfamide derivative.

- Fluorination:

- Subsequent treatment with a fluorinating agent (e.g., sulfur tetrafluoride) introduces the fluorine atom at the benzenesulfonyl position.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of a benzene ring with hexadecylsulfamoyl chloride under anhydrous conditions, followed by fluorination using sulfur tetrafluoride (SF₄) or related agents . Key parameters include temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control to minimize side reactions like over-fluorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and detect impurities.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹, S-F bonds at ~750 cm⁻¹) .

- Elemental analysis to verify C, H, N, S, and F content against theoretical values .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : The compound is lipophilic due to its long alkyl chain, showing good solubility in organic solvents (e.g., DMSO, chloroform, THF) but limited aqueous solubility. Stability tests in DMSO at 4°C over 72 hours show <5% degradation via HPLC monitoring. For biological assays, use DMSO stocks diluted in buffered solutions (e.g., PBS) with <0.1% solvent to avoid cytotoxicity .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl fluoride moiety enhances electrophilicity at the sulfur center, enabling reactions with nucleophiles (e.g., amines, thiols) under mild conditions. Kinetic studies using stopped-flow spectroscopy reveal a second-order rate constant of ~0.15 M⁻¹s⁻¹ with benzylamine in THF at 25°C. Competing hydrolysis (pH-dependent, t₁/₂ ~12 hours at pH 7.4) requires buffered anhydrous conditions for efficient functionalization .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonyl fluoride derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, controlled ATP levels in kinase inhibition assays).

- Covalent vs. non-covalent binding : Use mass spectrometry to confirm covalent adduct formation with target proteins (e.g., serine hydrolases) .

- Off-target effects : Employ proteome-wide profiling (e.g., activity-based protein profiling, ABPP) to identify non-specific interactions .

Q. What strategies optimize the compound’s selectivity for enzyme inhibition in complex biological systems?

- Methodological Answer :

- Structural modification : Introduce steric hindrance (e.g., bulkier aryl groups) to reduce off-target binding.

- Prodrug design : Mask the sulfonyl fluoride with photolabile or enzyme-labile groups, activated only in target tissues .

- Co-crystallization studies : Resolve X-ray structures of the compound bound to the target enzyme (e.g., acetylcholinesterase) to guide rational design .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the sulfonyl fluoride group to sulfonic acid. Lyophilization and storage under argon at -20°C extend shelf life to >24 months. LC-MS monitoring identifies degradation products, informing formulation adjustments (e.g., addition of desiccants) .

Data Contradiction Analysis

Q. Why do some studies report potent serine protease inhibition while others show negligible activity?

- Methodological Answer : Differences may stem from:

- Enzyme isoform specificity : The compound may selectively inhibit trypsin-like proteases (Ki ~50 nM) but not chymotrypsin-like ones (Ki >10 µM) .

- Reaction time : Pre-incubation periods (10–30 minutes) are critical for covalent bond formation; shorter times underestimate potency .

- Cellular vs. cell-free systems : Intracellular glutathione levels in live cells may reduce effective inhibitor concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.